Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate is a synthetic compound with significant relevance in medicinal chemistry and biological research. Its molecular formula is , and it has a molecular weight of 261.32 g/mol. This compound is classified as a pyrimidine derivative, which is a category of nitrogen-containing heterocycles known for their diverse biological activities, including enzyme inhibition and receptor modulation.
The compound is cataloged under the CAS number 1072944-55-8 and is available from various chemical suppliers for research purposes. It falls under the broader classification of pyrimidine derivatives, which are often utilized in drug discovery due to their structural versatility and biological activity. Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate is particularly noted for its potential applications in proteomics research, among other scientific fields .
The synthesis of methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate typically involves multi-step organic reactions. A common approach includes:
These steps often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final compound .
The molecular structure of methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate features a pyrimidine ring substituted at positions 2 and 5 with a piperidine group and a carboxylate ester respectively. The cyclopropyl group is attached at position 4.
Key structural data includes:
Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate can participate in various chemical reactions typical of pyrimidine derivatives:
Each reaction pathway can lead to modifications that enhance or alter the biological activity of the compound .
The mechanism of action for methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate is largely dependent on its interactions with specific biological targets. Pyrimidines are known to inhibit enzymes involved in nucleotide metabolism or act as modulators for various receptors.
The precise biochemical pathways affected by this compound remain to be fully elucidated through targeted studies .
Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate exhibits several notable physical properties:
Chemical properties include:
These properties are crucial for determining the appropriate handling and application methods in research settings .
Methyl 4-cyclopropyl-2-(piperidin-1-YL)pyrimidine-5-carboxylate has potential applications in various scientific fields:
The pyrimidine core of methyl 4-cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate serves as a versatile scaffold for targeted functionalization through regioselective nucleophilic aromatic substitution (SNAr). Dichloropyrimidine intermediates (e.g., dichloride 108 and dichloride 112) enable sequential displacement of halogens at the C2 and C4 positions due to differential electronic activation. The C4 chlorine exhibits higher electrophilicity than C2, allowing controlled introduction of primary amines at C4 under mild conditions (0°C to room temperature), followed by C2 functionalization under more vigorous heating or microwave irradiation. This stepwise approach is critical for generating analogues like compound 111, where N-methylphenethylamine was introduced at C4 prior to C2 amination with morpholine [1].
The regioselectivity is further demonstrated in the synthesis of pyridyl analogues (compounds 3 and 4). SNAr with N-methylphenethylamine at C4 of dichloride 108 produced intermediate 109, while morpholine preferentially displaced C4 chlorine in symmetric dichloride 112. Subsequent ester hydrolysis and amide coupling completed the synthesis, confirming the C4 position as the primary site for nucleophilic displacement in electron-deficient pyrimidines [1] [4].
Table 1: Regioselective SNAr in Pyrimidine Functionalization
Intermediate | Reaction Site | Conditions | Nucleophile | Product |
---|---|---|---|---|
Dichloride 108 | C4 | 0°C to RT | N-Methylphenethylamine | 109 |
Dichloride 112 | C4 | Reflux | Morpholine | 115 |
109 | C2 | Pd catalysis, 100°C | Morpholine | 111 |
Conformational restriction through piperidine incorporation at C2 and cyclopropyl at C4 significantly enhances target affinity and metabolic stability. Replacement of flexible N-methylphenethylamine with rigid (S)-3-phenylpiperidine at the C2 position increased NAPE-PLD inhibitory potency 3-fold (e.g., LEI-401 vs. initial hit 2). This optimization reduces entropic penalties upon binding by locking the amine into a bioactive conformation compatible with the NAPE-PLD hydrophobic pocket [1].
The cyclopropyl group at C4 contributes to π-alkyl interactions within the enzyme’s active site while minimizing steric clashes. Its sp²-hybridized character imposes planarity on the C4 substituent, optimizing orientation for hydrogen bonding with catalytic residues. Additionally, cyclopropyl’s high bond strength enhances metabolic stability compared to linear alkyl chains, as evidenced by improved microsomal half-life in hepatic assays. The methyl ester at C5 serves as a synthetic handle for further derivatization to amides (e.g., LEI-401) while maintaining optimal log P [1] [3].
Microwave irradiation dramatically accelerates the introduction of diverse amine substituents at the C2 position. Conventional heating for C2 amination requires prolonged reaction times (12–24 h) with moderate yields (45–65%), whereas microwave-assisted coupling achieves completion in 30–120 minutes with improved yields (75–92%). This technique facilitated the synthesis of compounds 71–100, where sterically hindered and electron-deficient amines were efficiently coupled [1].
Key advantages include:
Lipophilicity (log P) directly correlates with NAPE-PLD inhibitory potency and cellular permeability. Initial hit 2 (log P = 3.8) exhibited sub-micromolar activity (pIC₅₀ = 6.09), but high lipophilicity limited aqueous solubility. Strategic modifications reduced log P while maintaining potency:
The optimized analogue LEI-401 (log P = 3.1) achieved nanomolar potency (pIC₅₀ = 7.14) and improved water solubility (>5 mg/mL). Molecular fragmentation analysis confirmed the cyclopropyl group contributes +1.12 to log P, while the methyl ester adds +0.85. Fine-tuning these fragments enabled optimal partitioning across the blood-brain barrier for in vivo neurobehavioral studies [1] [2].
Table 2: Lipophilicity-Activity Relationships in Pyrimidine Analogues
Compound | R2 Substituent | R3 Substituent | log P | pIC₅₀ (NAPE-PLD) |
---|---|---|---|---|
2 | Morpholine | N-Methylphenethylamine | 3.8 | 6.09 ± 0.04 |
Intermediate | (S)-3-Hydroxypyrrolidine | N-Methylphenethylamine | 3.4 | 6.82 ± 0.03 |
LEI-401 | (S)-3-Hydroxypyrrolidine | (S)-3-Phenylpiperidine | 3.1 | 7.14 ± 0.04 |
Morpholine and piperidine C2 substituents profoundly influence target selectivity and physicochemical properties. Morpholine-containing analogues (e.g., compound 2) exhibit moderate NAPE-PLD inhibition (IC₅₀ ≈ 800 nM) but suffer from rapid hepatic clearance due to cytochrome P450 oxidation. Piperidine derivatives demonstrate:
In cellular assays, piperidine-based LEI-401 reduced N-acylethanolamine (NAE) levels in Neuro-2a cells (EC₅₀ = 90 nM), while morpholine analogues required >500 nM for equivalent effects. X-ray crystallography confirmed the piperidine nitrogen forms a hydrogen bond with NAPE-PLD’s Tyr²⁵⁰, a key interaction absent in morpholine complexes [1].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: